
4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one is a compound belonging to the chromone family, which is known for its diverse biological activities. Chromones are a major class of naturally occurring compounds that have been extensively studied due to their potential therapeutic applications. This particular compound features a phenylsulfanyl group at the third position and a hydroxyl group at the second position on the chromen-4-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one typically involves the condensation of appropriate phenols with benzaldehydes, followed by cyclization and introduction of the phenylsulfanyl group. One common method involves the use of chalcones as intermediates, which are then subjected to cyclization reactions to form the chromone core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, is also a consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
3-Hydroxy-2-phenyl-4H-chromen-4-one: This compound is structurally similar but lacks the phenylsulfanyl group.
2-Phenyl-4H-chromen-4-one: Another related compound that does not have the hydroxyl group at the second position.
Uniqueness: 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its ability to interact with various molecular targets and exhibit a broader range of biological activities compared to its analogs .
Properties
Molecular Formula |
C15H10O3S |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-hydroxy-3-phenylsulfanylchromen-2-one |
InChI |
InChI=1S/C15H10O3S/c16-13-11-8-4-5-9-12(11)18-15(17)14(13)19-10-6-2-1-3-7-10/h1-9,16H |
InChI Key |
ZTMBRCRTMABELR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
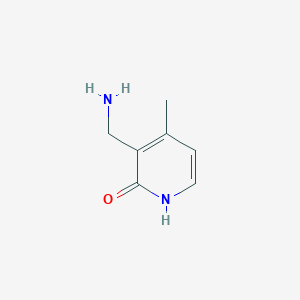

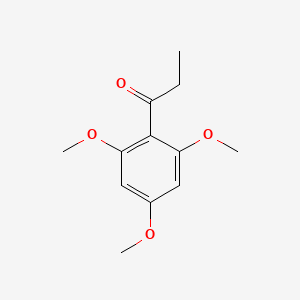
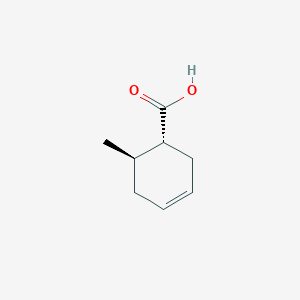

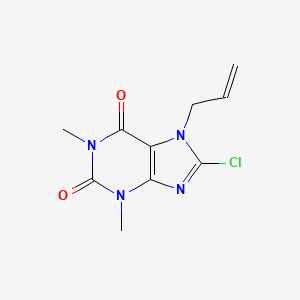
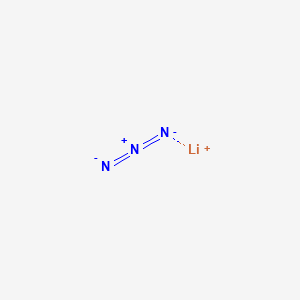
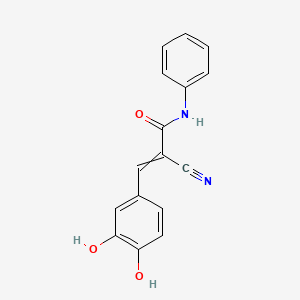
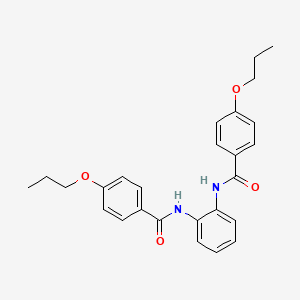
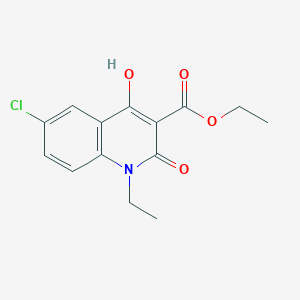
![8-Benzylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B8782972.png)
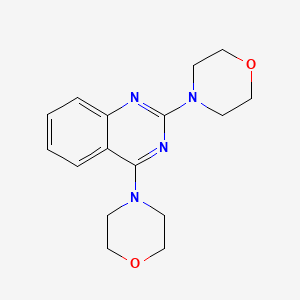
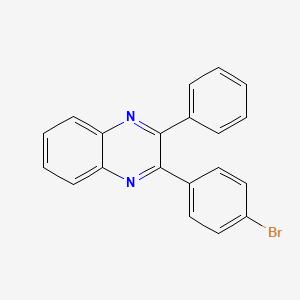
![5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8782995.png)
